molecular formula C7H10ClN3O2 B1458721 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride CAS No. 1965309-84-5

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride

Cat. No.: B1458721
CAS No.: 1965309-84-5
M. Wt: 203.62 g/mol
InChI Key: CAIODZSPFHLRMA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O2 and its molecular weight is 203.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity. These interactions are often characterized by binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular functions, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm . Toxic effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting overall cellular energy metabolism . These interactions can lead to changes in the levels of key metabolites, impacting cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .

Properties

CAS No.

1965309-84-5

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;/h4,8H,1-3H2,(H,11,12);1H

InChI Key

CAIODZSPFHLRMA-UHFFFAOYSA-N

SMILES

C1CN2C=C(N=C2CN1)C(=O)O.Cl.Cl

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 3
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 5
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 6
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.